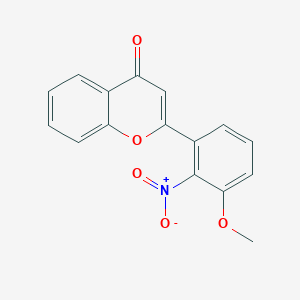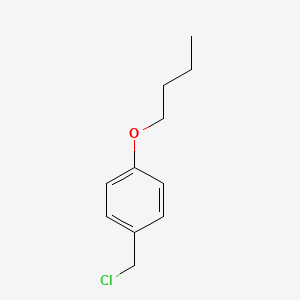
1-Butoxy-4-(chloromethyl)benzene
Vue d'ensemble
Description
1-Butoxy-4-(chloromethyl)benzene: is an organic compound with the chemical formula C11H15ClO. It is a benzyl chloride derivative where the para position of the benzene ring is substituted with a butoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: 1-Butoxy-4-(chloromethyl)benzene can be synthesized by reacting p-butoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions. The reaction typically involves the conversion of the hydroxyl group (-OH) to a chloride group (-Cl) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production: Industrially, p-butoxybenzyl chloride can be produced using similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: 1-Butoxy-4-(chloromethyl)benzene undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium ethoxide (NaOEt).
Oxidation: The compound can be oxidized to form p-butoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of p-butoxybenzyl chloride can yield p-butoxybenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: p-Butoxybenzyl amine, p-butoxybenzyl alcohol, p-butoxybenzyl thiol.
Oxidation: p-Butoxybenzaldehyde.
Reduction: p-Butoxybenzyl alcohol.
Applications De Recherche Scientifique
Chemistry:
- 1-Butoxy-4-(chloromethyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology:
- It is employed in the modification of biomolecules for studying biological processes and interactions.
Medicine:
- The compound is used in the development of drug candidates and in medicinal chemistry research for the synthesis of potential therapeutic agents.
Industry:
- This compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of p-butoxybenzyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chloride group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the p-butoxybenzyl moiety into target molecules.
Comparaison Avec Des Composés Similaires
Benzyl chloride: Lacks the butoxy group, making it less hydrophobic and less bulky compared to p-butoxybenzyl chloride.
p-Methoxybenzyl chloride: Contains a methoxy group instead of a butoxy group, resulting in different reactivity and solubility properties.
p-Ethoxybenzyl chloride: Similar to p-butoxybenzyl chloride but with a shorter ethoxy group, affecting its steric and electronic properties.
Uniqueness:
- The presence of the butoxy group in p-butoxybenzyl chloride imparts unique hydrophobic and steric characteristics, making it suitable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H15ClO |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-butoxy-4-(chloromethyl)benzene |
InChI |
InChI=1S/C11H15ClO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
DLYHQYZAEIUQLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
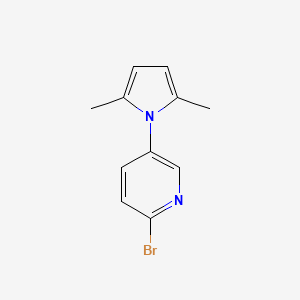
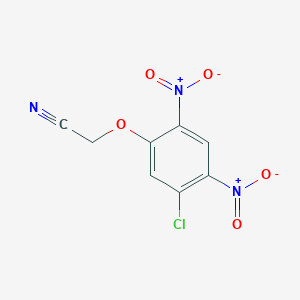
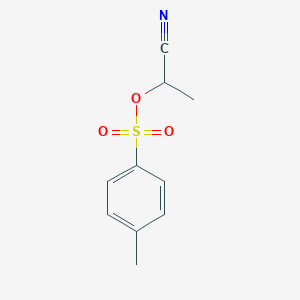
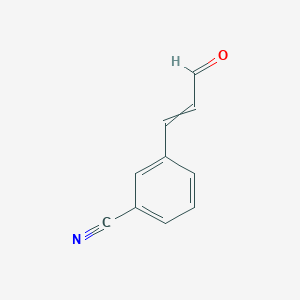
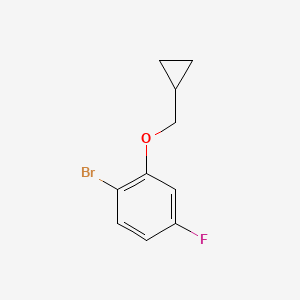
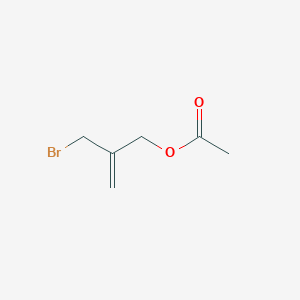
![4-[bis-(Phenylmethyl)amino]benzeneacetonitrile](/img/structure/B8653984.png)
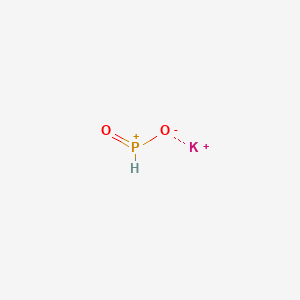
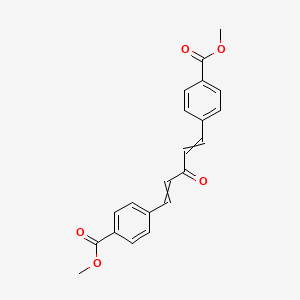

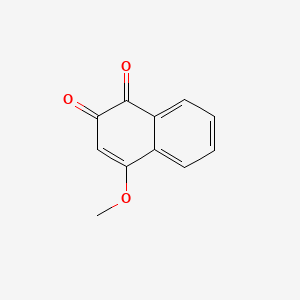
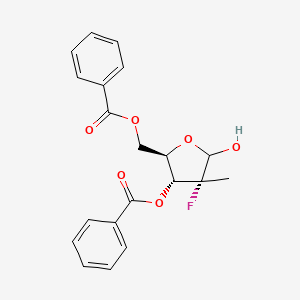
![2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B8654035.png)
